2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
Description
This compound features a piperidine core substituted with a 5-(trifluoromethyl)pyridin-2-yloxy group and an ethanone bridge linking to a 4-(isopropylthio)phenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2S/c1-15(2)30-19-6-3-16(4-7-19)13-21(28)27-11-9-18(10-12-27)29-20-8-5-17(14-26-20)22(23,24)25/h3-8,14-15,18H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZGZZPBKNPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The piperidine subunit is synthesized via SNAr between 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxypiperidine.
Procedure :
- Reactants : 2-Chloro-5-(trifluoromethyl)pyridine (1.2 eq), 4-hydroxypiperidine (1.0 eq), K₂CO₃ (3.0 eq).
- Solvent : Dimethylformamide (DMF, 0.1 M).
- Conditions : 90°C, 12 h under argon.
- Workup : Filtration, aqueous wash (3× H₂O), extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate, 4:1).
- Yield : 68%.
Characterization :
- ¹H NMR (CDCl₃): δ 8.38 (d, 1H, J = 2.4 Hz, pyridine-H), 7.75 (dd, 1H, J = 8.6, 2.4 Hz), 6.95 (d, 1H, J = 8.6 Hz), 4.21–4.36 (m, 2H, piperidine-OCH₂), 3.00–3.14 (m, 2H, piperidine-NCH₂).
- MS (ESI) : m/z = 275 [M+H]⁺.
Synthesis of 2-(4-(Isopropylthio)phenyl)ethanone
Thioether Formation via Alkylation
The thioether moiety is introduced via reaction of 4-bromophenyl ethanone with isopropylthiol.
Procedure :
- Reactants : 4-Bromophenyl ethanone (1.0 eq), isopropylthiol (2.5 eq), NaH (1.2 eq).
- Solvent : Tetrahydrofuran (THF, 0.2 M).
- Conditions : 0°C → rt, 3 h.
- Workup : Quench with HCl (1 M), extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.
- Yield : 74%.
Characterization :
- ¹H NMR (CDCl₃): δ 7.83 (d, 2H, J = 8.5 Hz, Ar-H), 7.31 (d, 2H, J = 8.6 Hz, Ar-H), 3.02 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂), 2.56 (s, 3H, COCH₃), 1.42 (d, 6H, J = 6.8 Hz, CH₃).
Coupling of Piperidine and Ethanone Moieties
Buchwald-Hartwig Amination
The final coupling employs palladium-catalyzed amination to link the piperidine and ethanone subunits.
Procedure :
- Catalyst : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%).
- Base : Cs₂CO₃ (2.0 eq).
- Solvent : Toluene (0.05 M).
- Conditions : 110°C, 24 h.
- Workup : Filtration through Celite®, solvent removal, and recrystallization (isopropyl alcohol).
- Yield : 62%.
Optimization Challenges :
- Side Reactions : Over-alkylation forming bis-adducts (mitigated by stoichiometric control).
- Catalyst Deactivation : Additives like LiCl (10 mol%) improved stability.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ether Formation
An alternative to SNAr employs Mitsunobu conditions for piperidine functionalization:
Ullmann Coupling for Thioether Synthesis
Copper-mediated coupling for thioether formation:
Table 1: Comparative Analysis of Key Steps
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine Subunit | SNAr | 68 | 98.5 |
| Thioether Formation | NaH/THF | 74 | 97.8 |
| Final Coupling | Buchwald-Hartwig | 62 | 99.1 |
Characterization and Quality Control
Spectroscopic Validation
Stability Studies
- Thermal Stability : Decomposition >200°C (DSC).
- Hydrolytic Stability : Stable in pH 3–7; degrades in alkaline conditions (t₁/₂ = 8 h at pH 9).
Industrial-Scale Considerations
Process Optimization
Environmental Impact
- PMI (Process Mass Intensity) : 32 kg/kg (benchmark: 40 kg/kg for similar APIs).
- Waste Streams : Halogenated byproducts managed via ion exchange.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of trifluoromethyl and isopropylthio groups on biological activity. These functional groups are known to influence the pharmacokinetic properties of drugs, such as their metabolic stability and ability to cross cell membranes.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases like cancer or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation. Its unique combination of functional groups could impart desirable characteristics to polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone would depend on its specific application. In a medicinal context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity to certain biological targets, while the piperidine ring could facilitate interactions with neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The table below summarizes critical differences between the target compound and analogs identified in the provided evidence:
*Calculated based on formula C₂₀H₂₁F₃N₂O₂S.
Detailed Substituent Analysis
Phenyl Ring Modifications
- Isopropylthio (Target) vs. Methoxy (CAS 1421477-36-2) :
The S-iPr group in the target compound offers greater lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.1), favoring passive diffusion across membranes. However, methoxy’s electron-donating nature could enhance π-π stacking in aromatic binding pockets .
Piperidine Substitutions
- Trifluoromethylpyridinyloxy (Target) vs. Thiadiazole-Furan (CAS 1351596-74-1) :
The pyridinyloxy group’s trifluoromethyl moiety stabilizes the compound against oxidative metabolism, whereas the thiadiazole-furan heterocycle may introduce metabolic vulnerabilities (e.g., furan ring oxidation) . - Furanylmethylthio (CAS 1396770-22-1) : The furan’s oxygen atom could engage in hydrogen bonding but may also act as a site for cytochrome P450-mediated degradation .
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone , with a CAS number of 2097891-95-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. The structure features an isopropylthio group, a trifluoromethyl-pyridine moiety, and a piperidine ring, which contribute to its unique pharmacological profile.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many derivatives containing thiophenyl groups have shown promising antibacterial and antifungal properties.
- CNS Activity : Compounds featuring piperidine rings are frequently explored for their neuroactive effects, including potential anxiolytic and antidepressant activities.
- Antitumor Activity : The presence of trifluoromethyl groups is associated with enhanced potency in certain anticancer agents.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The piperidine component may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition : The isopropylthio group may inhibit specific enzymes involved in microbial metabolism or tumor growth.
- Cell Membrane Permeability : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to the target compound:
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key parameters to optimize include:
- Temperature : Maintain 60–80°C during piperidine-oxygen bond formation to avoid side reactions .
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the trifluoromethylpyridine moiety .
- Solvents : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
Monitor progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% purity threshold) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., isopropylthio group at δ ~1.3 ppm for CH₃) and confirms piperidin-1-yl connectivity .
- 19F NMR verifies the trifluoromethyl group (δ ~-60 to -70 ppm) .
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-F bonds at ~1100 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
Q. How should initial biological activity screening be designed?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase or protease assays) at 10 µM compound concentration .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .
Include positive controls (e.g., known inhibitors) and triplicate measurements to assess reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodological Answer :
- Functional Group Variation : Synthesize derivatives by replacing:
- Isopropylthio with cyclopentylthio or methylthio to evaluate steric effects .
- Trifluoromethylpyridine with chloropyridine or methoxypyridine to assess electronic influences .
- In Vitro Testing : Compare IC₅₀ values across derivatives in enzyme/receptor assays. For example, trifluoromethyl groups may enhance binding via hydrophobic interactions .
Q. What mechanistic pathways underlie its bioactivity, and how can they be elucidated?
- Methodological Answer :
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) for target proteins .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with receptors like serotonin transporters .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS to identify metabolic hotspots (e.g., piperidine ring oxidation) .
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer : Contradictions may arise from:
- Purity Issues : Re-analyze batches via HPLC-MS to rule out impurities >1% .
- Stereochemical Effects : Perform X-ray crystallography to confirm absolute configuration, as incorrect stereochemistry at the piperidine ring can reduce activity .
- Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for physiological relevance) and validate cell lines for receptor expression levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
